N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15371213
InChI: InChI=1S/C24H21N3O4/c1-31-19-10-7-17(8-11-19)15-27-23(29)20-12-9-18(13-21(20)26-24(27)30)22(28)25-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30)
SMILES:
Molecular Formula: C24H21N3O4
Molecular Weight: 415.4 g/mol

N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

CAS No.:

Cat. No.: VC15371213

Molecular Formula: C24H21N3O4

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide -

Specification

Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
IUPAC Name N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C24H21N3O4/c1-31-19-10-7-17(8-11-19)15-27-23(29)20-12-9-18(13-21(20)26-24(27)30)22(28)25-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30)
Standard InChI Key RTTMYVDDHUABPA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)NC2=O

Introduction

Synthesis and Preparation

While specific synthesis protocols for N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide are not readily available, quinazoline derivatives are typically synthesized through condensation reactions involving appropriate precursors such as anthranilic acids and aldehydes or ketones . The use of green chemistry methods, such as deep eutectic solvents, has become increasingly popular for synthesizing quinazoline derivatives due to their efficiency and environmental sustainability .

Potential Biological Activities

Quinazoline derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and antihypertensive effects . Although specific data on N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide is lacking, its structural similarity to other biologically active quinazolines suggests potential for similar activities.

Research Findings and Data

Given the limited availability of specific research findings on N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide, it is essential to consider the broader context of quinazoline research. The following table summarizes some general biological activities associated with quinazoline derivatives:

Biological ActivityQuinazoline DerivativesExamples
AntimicrobialQuinazoline-4(3H)-ones
AnticancerVarious quinazoline derivatives
Antihypertensive7-Substituted quinazolines

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